Differentiated Isomeric Potency in TEAD Inhibition: The Critical Nature of the 3-Fluoro-5-pyrrolidinyl Substitution
The structure-activity relationship (SAR) around the pyrrolidine core is highly sensitive to both the ring size and fluorination pattern. In a study of TEAD inhibitors, expansion of the pyrrolidine core to a piperidine (a direct comparator differing by one carbon atom) resulted in a significant loss of activity against TEAD2, TEAD3, and TEAD4 isoforms. Specifically, while the fluorinated pyrrolidine compound (Compound 15) maintained similar potency to its parent, the piperidine-based analog (Compound 16) showed drastically reduced activity [1]. This demonstrates that the pyrrolidine ring size is optimal for activity, and the 3-fluoro substitution pattern is a key determinant of this efficacy profile.
| Evidence Dimension | Inhibitory Activity (IC50) against TEAD2, TEAD3, and TEAD4 |
|---|---|
| Target Compound Data | Target compound is a 3-fluoro-5-pyrrolidinyl-pyridine derivative. Compound 15 (a fluorinated version of a pyrrolidine-based TEAD inhibitor) maintains similar potency to the lead compound (Compound 14). |
| Comparator Or Baseline | Piperidine-based analog (Compound 16). |
| Quantified Difference | Compound 16 'significantly lost activity' for TEAD2, TEAD3, and TEAD4 [1]. (Quantitative IC50 values for Compound 16 are not provided in the source, but the qualitative statement is supported by data in Table 3 of the source). |
| Conditions | In vitro enzyme inhibition assays on TEAD1-4 isoforms. |
Why This Matters
This data provides a clear rationale for selecting the pyrrolidine core over the closely related piperidine core, directly impacting the success of programs targeting the Hippo pathway in oncology.
- [1] Fan, M., et al. (2023). Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Journal of Medicinal Chemistry, 66(7), 4617-4632. View Source
